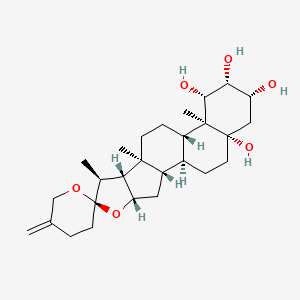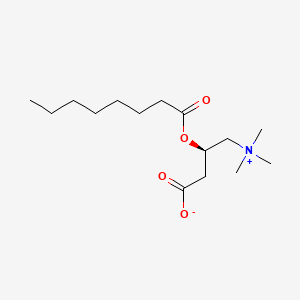
L-Octanoylcarnitine
描述
L-辛酰肉碱: 是辛酰肉碱的生理活性形式,辛酰肉碱是肉碱和辛酸的酯。 肉碱是一种氨基酸衍生物,在能量代谢中起着至关重要的作用,特别是在长链脂肪酸转运到线粒体基质中进行β-氧化 。 L-辛酰肉碱在中链酰基辅酶A脱氢酶(MCAD)缺乏症中被检测到,并且已被研究作为各种医学状况的潜在生物标志物 .
作用机制
L-辛酰肉碱通过参与脂肪酸转运到线粒体基质中进行β-氧化来发挥作用。它充当载体分子,促进辛酸转移到线粒体中,在那里它经历β-氧化以产生能量。 涉及的分子靶标包括肉碱酰基转移酶和线粒体膜转运蛋白 .
生化分析
Biochemical Properties
L-Octanoylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of medium-chain fatty acids . The interaction between this compound and MCAD is essential for the proper breakdown of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of free fatty acids and triglycerides in cells, thereby impacting lipid metabolism . Additionally, this compound has been associated with changes in arterial stiffness and cardiovascular health, particularly in overweight individuals . These effects are mediated through its role in fatty acid oxidation and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for MCAD, facilitating the β-oxidation of medium-chain fatty acids . This process generates acetyl-CoA, which is further utilized in the citric acid cycle for ATP production. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can impact its efficacy in biochemical assays . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in lipid metabolism and energy production . These temporal effects are crucial for understanding the compound’s role in metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance fatty acid oxidation and improve energy metabolism . At higher doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as MCAD and carnitine palmitoyltransferase I (CPT1), which facilitate the transport and breakdown of fatty acids . The metabolic flux of this compound is crucial for maintaining energy homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is primarily transported into the mitochondria by carnitine-acylcarnitine translocase (CACT), where it undergoes β-oxidation . The distribution of this compound within tissues is influenced by its interaction with various binding proteins, which facilitate its uptake and utilization .
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it plays a critical role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper transport to the mitochondria . This localization is essential for its function in energy production and lipid metabolism.
准备方法
合成路线和反应条件: L-辛酰肉碱可以通过肉碱与辛酸的酯化反应合成。该反应通常涉及使用诸如硫酸或对甲苯磺酸之类的催化剂在回流条件下进行。 然后使用重结晶或色谱等技术对反应混合物进行纯化,以获得纯的L-辛酰肉碱 .
工业生产方法: 在工业环境中,L-辛酰肉碱的生产可能涉及使用脂肪酶或酯酶催化酯化反应的酶促合成。与化学合成相比,该方法具有更高的特异性和产量。 该过程涉及使用固定化酶和连续流动反应器来提高效率和可扩展性 .
化学反应分析
反应类型: L-辛酰肉碱经历各种化学反应,包括:
氧化: L-辛酰肉碱可以被氧化形成相应的羧酸和酮。
还原: 还原反应可以将L-辛酰肉碱转化为其相应的醇。
取代: 亲核取代反应可以将辛酰基用其他酰基取代。
常见试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃),在酸性条件下进行。
还原: 在无水条件下使用锂铝氢化物(LiAlH₄)或硼氢化钠(NaBH₄)等还原剂。
取代: 在氢氧化钠(NaOH)或碳酸钾(K₂CO₃)等碱的存在下,可以使用胺或硫醇等亲核试剂。
主要产物:
氧化: 羧酸和酮。
还原: 醇。
取代: 取决于所用亲核试剂的不同酰基衍生物.
科学研究应用
相似化合物的比较
类似化合物:
乙酰肉碱: 肉碱和乙酸的酯,参与乙酰基转运到线粒体中。
棕榈酰肉碱: 肉碱和棕榈酸的酯,参与长链脂肪酸转运到线粒体中。
己酰肉碱: 肉碱和己酸的酯,与 L-辛酰肉碱类似,但酰基链更短.
独特性: L-辛酰肉碱因其中等链长而独一无二,这使其能够有效地转运和代谢到线粒体中。 该特性使其成为代谢紊乱的宝贵生物标志物,也是治疗涉及脂肪酸代谢受损的疾病的潜在治疗剂 .
属性
IUPAC Name |
(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948094 | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25243-95-2 | |
| Record name | (-)-Octanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoylcarnitine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOYLCARNITINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



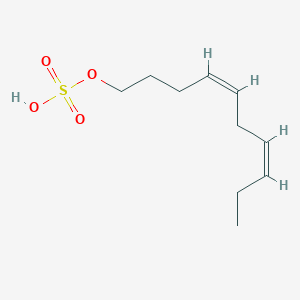
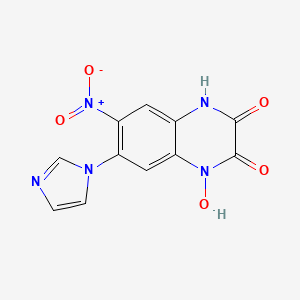
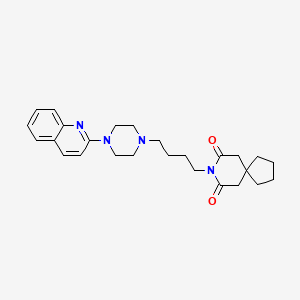
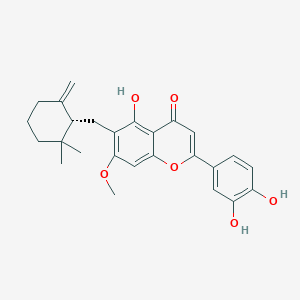
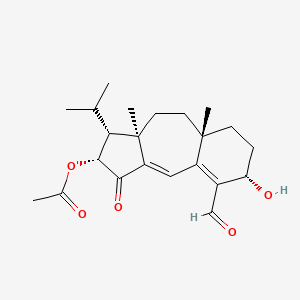

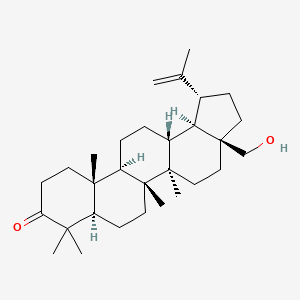
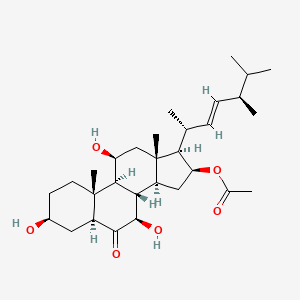
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)



